molecular formula C12H23NOS B7593316 [2-(Thian-4-ylamino)cyclohexyl]methanol

[2-(Thian-4-ylamino)cyclohexyl]methanol

Cat. No.: B7593316
M. Wt: 229.38 g/mol
InChI Key: VGQKLIAGKJEWBB-UHFFFAOYSA-N
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Description

[2-(Thian-4-ylamino)cyclohexyl]methanol is a cyclohexane derivative featuring a methanol group (-CH2OH) at the 1-position and a thian-4-ylamino substituent (-NH-Thian-4-yl) at the 2-position. The thian-4-ylamino group consists of a six-membered sulfur-containing ring (thiane) with an amine at the 4-position.

Properties

IUPAC Name

[2-(thian-4-ylamino)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NOS/c14-9-10-3-1-2-4-12(10)13-11-5-7-15-8-6-11/h10-14H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQKLIAGKJEWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NC2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Limitations

  • Direct experimental data on this compound is scarce; comparisons rely on structural analogs and inferred properties.
  • Stereochemical details (cis/trans isomerism) for the target compound remain unexplored in available literature.

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